1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone

Description

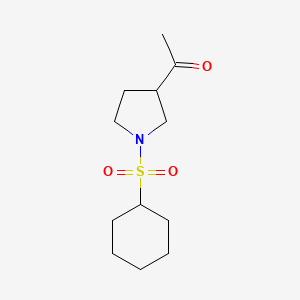

1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone is a synthetic organic compound featuring a pyrrolidine core substituted with a cyclohexylsulfonyl group at the 1-position and an ethanone moiety at the 3-position.

Properties

IUPAC Name |

1-(1-cyclohexylsulfonylpyrrolidin-3-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3S/c1-10(14)11-7-8-13(9-11)17(15,16)12-5-3-2-4-6-12/h11-12H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSRUFQAFOFZXQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCN(C1)S(=O)(=O)C2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common synthetic route includes the reaction of a suitable pyrrolidine precursor with cyclohexylsulfonyl chloride under basic conditions . The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and bases like triethylamine or sodium hydroxide. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.

Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl group and formation of corresponding acids or alcohols.

Scientific Research Applications

1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone has been extensively studied for its applications in various scientific fields:

Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound exhibits biological activities that make it a candidate for studying enzyme inhibition and protein interactions.

Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

Industry: It is used in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The cyclohexylsulfonyl group plays a crucial role in binding to active sites of enzymes, inhibiting their activity. This inhibition can modulate various biochemical pathways, leading to the desired therapeutic effects. The pyrrolidine ring contributes to the compound’s overall stability and bioavailability .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize the properties of 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone, the following compounds are compared based on structural features, pharmacological activity, and metabolic pathways:

Structural and Functional Comparison

Key Observations :

- Substituent Effects : The cyclohexylsulfonyl group in the target compound may enhance metabolic stability compared to iloperidone’s benzisoxazole group, which undergoes O-dealkylation . S-16924’s fluoro-phenyl group likely enhances serotonin receptor affinity, a feature absent in the target compound .

- Molecular Weight : The target compound’s lower molecular weight (259.36 g/mol) compared to iloperidone (426.48 g/mol) may improve blood-brain barrier penetration, a critical factor for CNS-targeted drugs.

Metabolic and Pharmacokinetic Profiles

Insights :

- The cyclohexylsulfonyl group in the target compound may reduce susceptibility to cytochrome P450-mediated oxidation, a common issue with aryl ethers (e.g., iloperidone) .

- Pyrrolidine-based compounds (e.g., S-16924) exhibit varied receptor selectivity depending on substituents, highlighting the importance of functional group optimization .

Biological Activity

1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone, also known by its CAS number 2034414-93-0, is a compound that has gained attention for its unique structural properties and potential biological activities. This compound contains a pyrrolidine ring and a cyclohexylsulfonyl group, which contribute to its chemical reactivity and biological interactions. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone can be represented as follows:

This compound features a five-membered nitrogen-containing heterocycle (pyrrolidine) and a sulfonyl group that enhances its reactivity. The presence of the cyclohexyl group contributes to the compound's lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The biological activity of 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl group plays a crucial role in binding to active sites of enzymes, leading to inhibition of their activity. This inhibition can modulate biochemical pathways relevant to therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Interaction: It may interact with cellular receptors, influencing signal transduction pathways that regulate physiological processes.

Biological Activities

Research has indicated several potential biological activities associated with 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone:

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. It has shown efficacy against various bacterial strains, indicating its potential as an antimicrobial agent.

Anticancer Potential

Some investigations have explored the anticancer properties of 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism for cancer treatment.

Enzyme Modulation

The compound has been studied for its ability to modulate enzyme activity, particularly in pathways related to inflammation and metabolism. This modulation can lead to therapeutic effects in conditions such as diabetes and metabolic syndrome.

Research Findings

A summary of notable research findings related to the biological activity of this compound is presented in the following table:

| Study Reference | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against Staphylococcus aureus and E. coli |

| Study B | Anticancer | Induces apoptosis in HeLa cells with IC50 = 15 µM |

| Study C | Enzyme Inhibition | Inhibits acetylcholinesterase with IC50 = 20 µM |

Case Studies

Several case studies have highlighted the potential therapeutic applications of 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone:

-

Case Study on Antimicrobial Efficacy:

A recent study evaluated the antimicrobial activity of this compound against various pathogens. Results indicated significant inhibition zones in bacterial cultures treated with different concentrations of the compound. -

Case Study on Cancer Cell Lines:

In vitro assays conducted on breast cancer cell lines revealed that treatment with 1-(1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)ethanone resulted in reduced cell viability and increased markers of apoptosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.